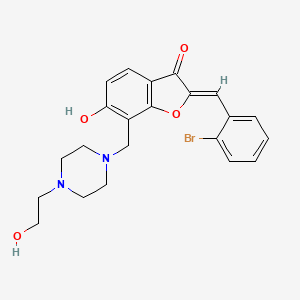

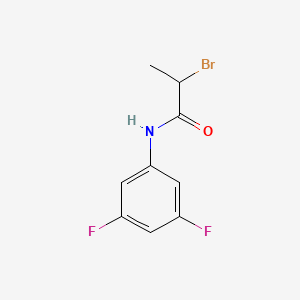

![molecular formula C15H17BrN4O2S B2520075 8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-23-6](/img/structure/B2520075.png)

8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups due to its significance. Traditional methods have focused on the enantioselective construction of acyclic precursors that contain all necessary stereochemical information for the controlled formation of the bicyclic structure. However, alternative methodologies have been developed where stereochemical control is directly applied in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives. These methodologies represent significant advancements in the field .

Synthesis Analysis via [3 + 2] Cycloaddition

A novel and straightforward method for assembling 8-azabicyclo[3,2,1]octanes involves the use of oxidopyridinium ions and maleimides as synthons. This process features good to high yields and tolerates a variety of functional groups. The method operates under mild conditions and utilizes a [3 + 2] cycloaddition between the C2 and C6 positions of oxidopyridinium ions .

Molecular Structure Analysis of 8-Oxabicyclo[3.2.1]octane Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through a [3+2]-cycloaddition involving platinum-containing carbonyl ylides and vinyl ethers. The use of PtCl(2)-Walphos and AgSbF(6) as catalysts yields these derivatives in good amounts and with high enantiomeric excesses, demonstrating the effectiveness of this synthetic approach .

Chemical Reactions Analysis with Peroxodisulfate

Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate is a mild and efficient oxidant for the cleavage of nitrogen double bonds and the oxidation of alcohols under anhydrous conditions. This reagent is easily prepared and converts various nitrogen-containing functional groups and alcohols to carbonyl compounds with excellent yields, showcasing its utility in chemical transformations .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, the general properties of 8-azabicyclo[3.2.1]octane derivatives can be inferred. These compounds are likely to have significant biological activity due to their structural similarity to tropane alkaloids. The methods of synthesis suggest that these compounds can be tailored for specific functions by introducing various functional groups, which would affect their physical properties such as solubility and stability, as well as their chemical reactivity .

Scientific Research Applications

Synthesis of Bridged Azabicyclic Compounds

- Researchers Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, including derivatives like 8-azabicyclo[3.2.1]octane. This work contributes to the understanding of the chemical behavior and potential applications of compounds like the one (Ikeda, Kugo, & Sato, 1996).

Radical Translocation Reactions

- A study by Sato et al. (1995) described the synthesis of the 8-azabicyclo[3.2.1]octane system through α-acylamino radicals, which could be closely related to the properties and synthesis methods of 8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Sato et al., 1995).

Desymmetrization in Organic Synthesis

- Burke, Müller, and Beaudry (1999) investigated desymmetrization techniques in organic synthesis, particularly in creating structures like the 6,8-dioxabicyclo[3.2.1]octane skeleton, which shares a similar structural framework to the compound (Burke, Müller, & Beaudry, 1999).

Catalytic Synthesis

- Rostami et al. (2017) reported on the use of 1,4-Diazabicyclo[2.2.2]octane tribromide as a catalyst for various organic syntheses. This suggests the potential catalytic applications of structurally similar compounds like 8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Rostami et al., 2017).

Natural Occurrence and Synthetic Applications

- Flores and Díez (2014) delved into the synthesis and properties of 2,8-diheterobicyclo[3.2.1]octane ring systems. This comprehensive study includes natural occurrence and synthetic applications, providing insights into the broader chemical context of compounds like the one you're interested in (Flores & Díez, 2014).

properties

IUPAC Name |

8-(2-bromophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQAOEIGOMAUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

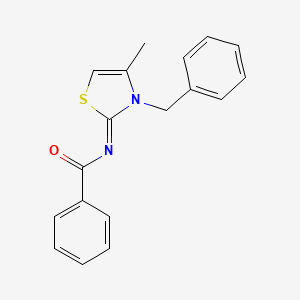

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2519997.png)

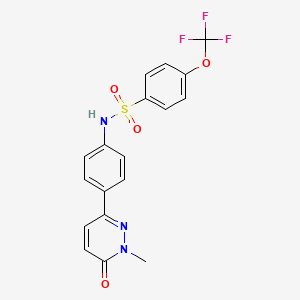

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)

![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)